![molecular formula C16H17N3O5S2 B4059859 N-(2-nitrophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide](/img/structure/B4059859.png)
N-(2-nitrophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
Overview
Description
N-(2-nitrophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, commonly known as NPTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Antidiabetic Activity
One study investigated the antidiabetic potential of compounds generated from nitrobenzenesulfochlorination, revealing promising samples with in vitro α-glucosidase activity higher than the reference drug acarbose. This suggests potential applications of such compounds in the development of antidiabetic medications (Kayukova et al., 2022).
Antimicrobial Activity
Research on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlighted compounds with potent antibacterial activity against B. subtilis and antifungal activity against A. niger, suggesting their potential as antimicrobial agents (Sowmya et al., 2018).
High-Refractive-Index Materials
A study developed high-refractive-index polyamides by introducing nitro groups, thiazole rings, and thioether linkages. These materials demonstrated excellent solubilities, high heat resistance, and high refractive indices, making them suitable for applications requiring transparent and highly refractive materials (Javadi et al., 2015).
Radiosensitizers and Cytotoxins
Another study synthesized a series of 2- and 3-nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains and evaluated them as radiosensitizers of hypoxic mammalian cells and bioreductively activated cytotoxins. This indicates their potential use in cancer therapy by enhancing the efficacy of radiotherapy or as targeted cytotoxic agents (Threadgill et al., 1991).
properties
IUPAC Name |
N-(2-nitrophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c20-16(17-13-6-2-3-7-14(13)19(21)22)15-10-12(11-25-15)26(23,24)18-8-4-1-5-9-18/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXGNWOFCFYITN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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